molecular formula C24H15N3O2S2 B3017015 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide CAS No. 397288-90-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide

Cat. No. B3017015
CAS RN: 397288-90-3
M. Wt: 441.52
InChI Key: PBZQADVEKBCZRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted benzothiazol-2-yl amides was achieved through EDC coupling reactions of substituted-benzothiazol-2-amine with different acids . Another study reported the one-pot three-component synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides in glycerol medium, which provided significant yields . Additionally, the synthesis of novel thiosemicarbazide containing benzothiazole moiety was performed by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods were employed to characterize the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide . The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives has been investigated in various contexts. For example, the tranamidation of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide in the presence of PdCl2 was studied, and the crystal structure of the product was determined . Another study synthesized a compound with an N,N-bidentate directing group, which is suitable for metal-catalyzed C-H bond functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been explored, including their biological activities. The synthesized N-substituted benzothiazol-2-yl amides were evaluated for their anticonvulsant and neuroprotective effects . The cytotoxic potentials of N-arylbenzamides against various cancer cells were assessed using MTT assay, and molecular docking studies were employed to understand their binding mechanisms . The biological activities of thiosemicarbazide and its metal complexes were also assessed as antioxidants, anticancer, and antimicrobial agents .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural motifs similar to "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide" have been synthesized and characterized using various spectroscopic methods, including NMR, IR, GC-MS, and elemental analysis. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields, including drug discovery and material science (Hamad H. Al Mamari et al., 2019).

Antimicrobial and Anticancer Activity

Several derivatives similar to the compound of interest have been evaluated for their antimicrobial and anticancer activities. For instance, N-1,3-benzothiazol-2-ylbenzamide derivatives have shown prominent inhibitory effects on cell growth in human liver hepatocellular carcinoma and breast cancer cell lines, with some derivatives exhibiting proapoptotic effects (F. Corbo et al., 2016). Additionally, 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and its derivatives have demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (N. Desai et al., 2013).

Chemical Space Exploration

Research into compounds structurally related to "this compound" also focuses on exploring the chemical space for drug discovery. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks demonstrates the potential for creating a wide range of compounds with diverse biological activities, which could be leveraged for identifying new therapeutic agents (Martina Durcik et al., 2020).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2S2/c28-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(29)27-24-26-19(14-30-24)23-25-18-8-4-5-9-20(18)31-23/h1-14H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZQADVEKBCZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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